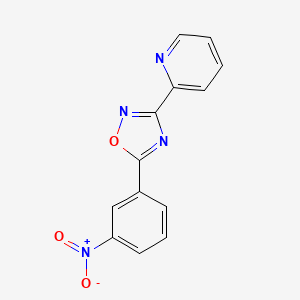

5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Medicinal Chemistry Research

The 1,2,4-oxadiazole nucleus is a versatile building block in the design of new drugs. Its importance is underscored by its presence in a number of commercially available medications and a multitude of compounds under investigation. nih.gov The stability of the 1,2,4-oxadiazole ring, both chemically and thermally, contributes to its utility as a reliable scaffold in drug development. nih.gov

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger. nih.govnih.gov Initially, these compounds did not garner significant attention. However, research into 1,2,4-oxadiazole derivatives began to gain momentum in the early 1940s. nih.gov A surge in interest has been observed in the last two decades, driven by their diverse applications in medicine and material science. rjptonline.org The first drug containing this scaffold to be marketed was Oxolamine, a cough suppressant, which highlighted the therapeutic potential of this class of compounds. chim.it

Derivatives of 1,2,4-oxadiazole have been shown to exhibit a wide spectrum of biological activities. bohrium.comtandfonline.com These compounds are investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents. bohrium.comnih.govresearchgate.net The broad pharmacological profile of 1,2,4-oxadiazoles makes them a focal point in the search for new treatments for a variety of diseases. bohrium.comamazonaws.com Their versatility has led to the development of compounds with activities such as analgesic, anticonvulsant, antiviral, and antifungal properties. nih.gov

Table 1: Selected Pharmacological Activities of 1,2,4-Oxadiazole Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation and Pain |

| Antimicrobial | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

| Neuroprotective | Neurodegenerative Diseases |

| Analgesic | Pain Management |

| Anticonvulsant | Epilepsy |

| Antiviral | Viral Infections |

A key feature of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere for ester and amide groups. rjptonline.orgnih.govnih.govresearchgate.net Bioisosterism refers to the replacement of a functional group in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a better pharmacokinetic profile. The 1,2,4-oxadiazole ring is resistant to hydrolysis by esterases, which can be a significant advantage over ester-containing compounds that are prone to metabolic degradation. nih.govresearchgate.net This stability makes the 1,2,4-oxadiazole a valuable tool for enhancing the drug-like properties of a molecule. scispace.com

Rationale for Research on 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-Oxadiazole

The specific substitution pattern of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole provides a clear rationale for its investigation. The electronic and steric properties of the 3-nitrophenyl and 2-pyridyl moieties are expected to impart unique characteristics to the molecule.

The pyridine (B92270) ring is a common feature in many pharmaceuticals and is known to affect a drug's pharmacological profile. nih.govnih.gov It can enhance biochemical potency, improve metabolic stability, and address issues with protein binding. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events. nbinno.com The inclusion of a pyridine motif can also improve a molecule's permeability. nih.gov

Given the wide range of biological activities associated with 1,2,4-oxadiazole derivatives, research into 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole could be directed towards several therapeutic areas. The presence of the nitro group, often found in compounds with antimicrobial or anticancer activity, suggests these as potential areas of investigation. mdpi.combrieflands.com Furthermore, the pyridyl moiety is a component of many drugs targeting the central nervous system, opening up possibilities in neuropharmacology. nih.gov The combination of these two substituents on the stable 1,2,4-oxadiazole core makes this compound a candidate for screening in a variety of biological assays to uncover its therapeutic potential.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole |

Properties

IUPAC Name |

5-(3-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c18-17(19)10-5-3-4-9(8-10)13-15-12(16-20-13)11-6-1-2-7-14-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKRPCBJFTUNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357741 | |

| Record name | 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5799-85-9 | |

| Record name | 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 3 Nitrophenyl 3 2 Pyridyl 1,2,4 Oxadiazole

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has been a subject of study since its first synthesis by Tiemann and Krüger in 1884. jst.go.jpnih.gov The methodologies can be broadly categorized into classical cyclization reactions and alternative, modern approaches that offer improvements in efficiency and environmental impact.

The most widely employed and versatile methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles originate from two primary strategies: the cyclization of O-acylamidoxime intermediates and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. jst.go.jp

The more common of these is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative, such as an acyl chloride or ester. jst.go.jp This pathway involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole ring. njppp.com The cyclization is often the most challenging step and can be promoted by heat or the use of a base. njppp.com Carboxylic acids can be activated in situ using various coupling reagents, including dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). jst.go.jp

Alternatively, the 1,3-dipolar cycloaddition pathway involves the reaction of a nitrile oxide with a nitrile. This method, while also effective, is used less frequently than the amidoxime route. The position of the substituents on the final oxadiazole ring is dependent on the chosen pathway. In the amidoxime route, the substituent from the amidoxime precursor is found at the C3 position, while the substituent from the acylating agent is at the C5 position. jst.go.jp

In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally friendly methods for organic synthesis. The preparation of 1,2,4-oxadiazoles has benefited greatly from these advancements, particularly through the application of microwave-assisted protocols and the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.net For the synthesis of 1,2,4-oxadiazoles, microwave irradiation dramatically reduces reaction times from hours to minutes while often providing higher yields and product purities compared to conventional heating methods. orgsyn.orggoogle.com This technique is applicable to the classical cyclodehydration of O-acylamidoximes and one-pot reactions between amidoximes and carboxylic acids or nitriles. orgsyn.orgresearchgate.net The use of polymer-supported reagents in combination with microwave heating further simplifies purification, making it suitable for the rapid generation of compound libraries for drug discovery. orgsyn.org

| Method | Reagents | Conditions | Time | Advantages | Disadvantages |

| Conventional Heating | Amidoxime, Acyl Chloride | Reflux in Pyridine (B92270) or DMF | Hours to Days | Well-established, versatile | Long reaction times, high temperatures, often requires strong bases |

| Microwave-Assisted | Amidoxime, Carboxylic Acid | Microwave Irradiation (e.g., 100-150°C) | Minutes | Rapid, high yields, improved purity | Requires specialized equipment |

| Polymer-Assisted (MW) | Amidoxime, Carboxylic Acid, PS-Carbodiimide | Microwave Irradiation | Minutes | Simplified purification, high throughput | Cost of polymer-supported reagents |

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several green synthetic strategies have been successfully applied to the formation of 1,2,4-oxadiazoles. One-pot syntheses are particularly attractive as they reduce the number of steps and purification procedures. For instance, a one-pot method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters has been developed using a NaOH/DMSO superbase medium at room temperature. wipo.intjchemrev.com

Other green approaches include the use of metal-free, heterogeneous catalysts like graphene oxide, which can act as both an oxidizing agent and a solid acid catalyst. chemicalbook.com Solvent-free reactions, conducted by grinding reagents together or under microwave irradiation without a solvent, further enhance the environmental credentials of the synthesis. wipo.int The use of water as a solvent, where possible, represents a significant improvement over volatile organic solvents, and has been reported for the one-step synthesis of certain oxadiazole derivatives from N-hydroxybenzamidines. nih.gov

Alternative Synthetic Approaches to 1,2,4-Oxadiazoles

Specific Synthesis of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-Oxadiazole

Based on the established synthetic pathways, the most direct and reliable method for the synthesis of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole involves the reaction of a pyridine-containing amidoxime with a nitro-substituted benzoyl derivative. Specifically, the reaction between picolinamide (B142947) oxime (also known as 2-pyridyl amidoxime) and 3-nitrobenzoyl chloride is a logical and well-precedented approach.

The reaction proceeds via the initial formation of an O-acylamidoxime intermediate through the nucleophilic attack of the amidoxime's hydroxylamino group on the electrophilic carbonyl carbon of the acyl chloride. This intermediate then undergoes a cyclodehydration reaction, typically induced by heating in a high-boiling solvent like dioxane or pyridine, to form the stable 1,2,4-oxadiazole ring.

The successful synthesis of the target compound is contingent upon the availability and purity of its key precursors: picolinamide oxime and 3-nitrobenzoyl chloride.

Picolinamide Oxime (2-Pyridyl Amidoxime): This precursor is most commonly prepared from 2-cyanopyridine (B140075). The synthesis involves the nucleophilic addition of hydroxylamine (B1172632) to the nitrile functional group. nih.gov The reaction is typically carried out by heating a mixture of 2-cyanopyridine and hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or aqueous sodium hydroxide (B78521), in an alcoholic solvent. nih.govgoogle.com Purification is generally achieved by recrystallization from a suitable solvent like ethanol (B145695) or water.

3-Nitrobenzoyl Chloride: This acyl chloride is readily synthesized from commercially available 3-nitrobenzoic acid. A standard and effective method involves refluxing 3-nitrobenzoic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure to yield the crude 3-nitrobenzoyl chloride, which can be purified by vacuum distillation. orgsyn.org

| Precursor | Starting Material(s) | Key Reagents | General Conditions | Purification |

| Picolinamide Oxime | 2-Cyanopyridine | Hydroxylamine hydrochloride, Base (e.g., Na₂CO₃) | Reflux in Ethanol/Water | Recrystallization |

| 3-Nitrobenzoyl Chloride | 3-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux, neat | Vacuum Distillation |

Reaction Conditions Optimization and Yield Maximization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, is most commonly achieved through the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative. nih.gov For the target compound, this involves the reaction of picolinamide oxime (providing the 2-pyridyl moiety at the C3 position) and 3-nitrobenzoyl chloride (providing the 3-nitrophenyl moiety at the C5 position). The optimization of this synthesis is critical for maximizing yield and purity by carefully controlling several reaction parameters.

Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and duration. A variety of bases can be employed to facilitate the initial acylation of the amidoxime and the final cyclization step. Common choices include organic bases like pyridine and triethylamine (B128534) (TEA), or inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). nih.govfrontiersin.org The solvent system also plays a crucial role; aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene (B28343) are frequently used. frontiersin.orgnih.gov

Below is a table summarizing typical conditions and their effects on the synthesis of analogous 3,5-diaryl-1,2,4-oxadiazoles, which would be applicable for optimizing the synthesis of the title compound.

Table 1: Optimization Parameters for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

| Parameter | Variation | Typical Outcome on Yield and Reaction Time | Reference |

|---|---|---|---|

| Base | Pyridine | Acts as both base and catalyst; moderate yields. | rjptonline.org |

| K₂CO₃ | Mild inorganic base, often used in polar aprotic solvents like DMF. Good yields. | frontiersin.org | |

| NaOH/DMSO | "Superbase" conditions for one-pot synthesis from esters at room temperature; variable yields (11-90%). | nih.gov | |

| NaH | Strong base used for reactions with less reactive precursors. | nih.gov | |

| Solvent | Toluene | Allows for azeotropic removal of water during cyclization at reflux. | frontiersin.org |

| DCM | Good for initial acylation at room temperature. nih.gov | nih.gov | |

| DMF | High-boiling polar aprotic solvent, suitable for one-pot procedures. | frontiersin.org | |

| Method | Conventional Heating | Standard method, often requiring several hours of reflux. | frontiersin.org |

| Microwave Irradiation | Drastically reduces reaction times (minutes vs. hours) and can improve yields. | nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation (Excluding Basic Identification Data)

Beyond routine identification, advanced spectroscopic techniques are essential for the unambiguous structural confirmation of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole and to differentiate it from potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides critical information on the substitution patterns of the aromatic rings. For the 3-nitrophenyl group, a characteristic downfield multiplet for the proton at the C2 position (between the nitro and oxadiazole-substituted carbons), a triplet for the proton at C4, a doublet of doublets for the proton at C6, and a triplet for the proton at C5 are expected. The 2-pyridyl moiety would show four distinct signals in the aromatic region, confirming its substitution pattern.

¹³C NMR: The carbon spectrum is invaluable for confirming the presence of the oxadiazole ring and the specific connectivity. The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) typically resonate at highly deshielded positions, often in the range of 165-175 ppm. scispace.com The distinct chemical shifts for all carbons in the nitrophenyl and pyridyl rings can be assigned, and comparison with calculated spectra can further validate the structure. researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive assignment of all proton and carbon signals. HMBC is particularly powerful as it reveals long-range (2- and 3-bond) correlations. For instance, it can show correlations between the pyridyl protons and the C3 carbon of the oxadiazole ring, and between the nitrophenyl protons and the C5 carbon, thus unequivocally establishing the regiochemistry of the substituents on the heterocyclic core.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition (C₁₃H₈N₄O₃) of the molecule, distinguishing it from any other compound with the same nominal mass.

Infrared (IR) Spectroscopy: While often used for basic identification, specific IR absorption bands can provide structural insights. The spectrum would be expected to show characteristic stretching frequencies for the C=N bond within the oxadiazole ring (around 1600-1650 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-O-N stretching of the ring.

Design and Synthesis of Analogs and Derivatives of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-Oxadiazole

Strategies for Modifying the Nitrophenyl Moiety

Modification of the 3-nitrophenyl group is a key strategy for creating analogs with altered electronic, steric, and lipophilic properties.

Reduction of the Nitro Group: A primary and versatile modification is the chemical reduction of the nitro group to an amine (-NH₂). This transformation creates a synthetic handle for a wide array of further derivatizations. The resulting 5-(3-aminophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole can be acylated, sulfonylated, or used in coupling reactions to introduce new functionalities.

Varying Substituents: An alternative to post-synthesis modification is to use differently substituted benzoic acids as starting materials in the initial synthesis. By replacing 3-nitrobenzoic acid with other isomers (e.g., 4-nitrobenzoic acid) or with benzoic acids bearing different electron-withdrawing or electron-donating groups (e.g., chloro, methoxy (B1213986), trifluoromethyl), a library of analogs can be generated. nih.govfrontiersin.org This approach allows for systematic exploration of structure-activity relationships. For example, studies on similar scaffolds have shown that changing the substituent from a hydrogen to a chloro or methoxy group can significantly impact biological activity. frontiersin.org

Table 2: Synthetic Precursors for Nitrophenyl Moiety Modification

| Target Moiety | Required Precursor (Carboxylic Acid Derivative) |

|---|---|

| 5-(4-Nitrophenyl)- | 4-Nitrobenzoyl chloride |

| 5-(3-Aminophenyl)- | 3-Aminobenzoic acid (followed by derivatization) |

| 5-(3-Chlorophenyl)- | 3-Chlorobenzoyl chloride |

| 5-(3-Methoxyphenyl)- | 3-Methoxybenzoyl chloride |

| 5-(3-(Trifluoromethyl)phenyl)- | 3-(Trifluoromethyl)benzoyl chloride |

Strategies for Modifying the Pyridyl Moiety

The 2-pyridyl moiety at the C3 position offers several avenues for modification to modulate the compound's properties, such as basicity, polarity, and ability to form hydrogen bonds.

Substitution on the Pyridine Ring: Analogs can be synthesized by starting with substituted picolinamide oximes. Introducing small alkyl or halogen substituents onto the pyridine ring can fine-tune the steric and electronic properties of the final molecule. This requires the synthesis of the appropriately substituted picolinonitrile, followed by its conversion to the corresponding amidoxime. nih.gov

N-Alkylation/Oxidation: The nitrogen atom of the pyridyl ring can be a site for derivatization. It can be alkylated to form a positively charged pyridinium (B92312) salt, a modification that dramatically increases water solubility. Alternatively, the nitrogen can be oxidized to an N-oxide, which alters the electronic properties and hydrogen bonding capabilities of the moiety.

Introduction of Linkers and Hybrid Structures

Creating hybrid molecules by introducing linkers to the 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole scaffold is a common strategy in drug design to combine the features of two different pharmacophores. nih.gov

Linkage via the Phenyl Ring: The most straightforward approach involves utilizing the nitro group. As described in section 2.3.1, the nitro group can be reduced to an amine. This amine can then be coupled to another molecule or a linker using standard amide bond formation chemistry. For instance, the amine could be reacted with a carboxylic acid-containing molecule (e.g., another heterocyclic scaffold) in the presence of a coupling agent to form a larger, hybrid structure. nih.gov

Synthesis with Linker-Containing Precursors: An alternative strategy is to incorporate a linker into one of the starting materials. For example, one could synthesize the oxadiazole using a 3-nitrobenzoic acid derivative that already contains a flexible alkyl chain or another reactive group. A common precursor for this approach is a 5-(chloromethyl)-1,2,4-oxadiazole, which can be synthesized and then coupled with various nucleophiles to introduce diverse structures. frontiersin.orgresearchgate.net

Hybridization with Other Scaffolds: The 1,2,4-oxadiazole core can serve as a linker itself or be appended to other complex heterocyclic systems. For example, by preparing a chloromethyl-substituted oxadiazole, it can be linked to scaffolds like quinazoline-4-one to create novel hybrid molecules with potentially synergistic biological activities. frontiersin.org This modular approach allows for the construction of large and diverse chemical libraries.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 3 Nitrophenyl 3 2 Pyridyl 1,2,4 Oxadiazole Derivatives

Core 1,2,4-Oxadiazole (B8745197) Scaffold Contributions to Activity

The 1,2,4-oxadiazole ring is frequently employed as a bioisosteric replacement for ester and amide functionalities. nih.govresearchgate.net Unlike esters, which are susceptible to hydrolysis by esterase enzymes in the body, the 1,2,4-oxadiazole ring offers significantly enhanced metabolic stability. nih.govacs.org This resistance to metabolic degradation can lead to improved pharmacokinetic profiles, including a longer duration of action. rsc.org

Furthermore, the heterocycle possesses both hydrogen bond accepting and donating capabilities, which can be crucial for binding to biological targets. rsc.org The nitrogen and oxygen atoms within the ring can engage in specific, directional interactions with amino acid residues in receptor pockets or enzyme active sites. The rigid, planar nature of the oxadiazole ring also serves as a stable anchor, properly orienting the appended 3-nitrophenyl and 2-pyridyl substituents for optimal interaction with their respective binding sites. The inclusion of multiple heteroatoms imparts a degree of polarity that can influence solubility and cell permeability. researchgate.net

Influence of the 3-Nitrophenyl Substituent on Biological Activity and Selectivity

The 3-nitrophenyl group attached at the C5 position of the oxadiazole ring plays a pivotal role in modulating the electronic properties and steric profile of the molecule, which are essential for its biological activity and selectivity.

The nitro (-NO₂) group is one of the strongest electron-withdrawing groups used in medicinal chemistry. nih.gov Its powerful electron-withdrawing nature, which operates through both resonance and inductive effects, significantly alters the electronic distribution across the entire molecule. svedbergopen.comresearchgate.net This effect deactivates the aromatic ring, making it less susceptible to oxidative metabolism and influencing its ability to participate in π-π stacking or other electronic interactions with biological targets. nih.gov The change in molecular polarity caused by the nitro group can favor interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition or receptor modulation. nih.gov

The placement of the nitro group at the meta (3) position is a critical design choice that profoundly impacts the electronic influence on the phenyl ring. While ortho- and para-nitro substitutions allow for strong electron withdrawal through direct resonance with the ring, a meta-substituted nitro group exerts its influence primarily through the inductive effect. quora.com This distinction is crucial, as it modulates the electron density at the point of attachment to the oxadiazole ring differently than ortho or para isomers would. This can fine-tune the binding affinity and selectivity for a specific biological target by avoiding unfavorable electronic interactions or by promoting a more suitable electronic environment for binding.

Structure-activity relationship studies on related nitrophenyl-containing heterocycles often demonstrate that positional isomerism is key to activity. For instance, in a series of S-substituted 5-(nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives, the activity profile was found to vary depending on the substituent type and position. researchgate.net The choice of the meta position can also serve to minimize steric clashes with the target protein that might occur with a bulkier ortho-substituent, while still providing the necessary electronic modulation for potent activity.

To illustrate the impact of substituent positioning on the phenyl ring in a related heterocyclic series, the following table shows the antibacterial activity of various substituted 1,3,4-oxadiazole (B1194373) analogs.

| Compound ID | Substituent on Phenyl Ring | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|---|

| IVb | 2-OH | 14 |

| IVc | 4-OH | 15 |

| IVd | 4-NO₂ | 13 |

| IVe | 4-OCH₃ | 18 |

| IVf | 4-Cl | 17 |

| IVh | 4-CH₃ | 16 |

Data adapted from a study on 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]aniline derivatives to illustrate the effect of substitution on biological activity. nih.gov Note that a lower value may indicate less activity in this specific assay.

Influence of the 2-Pyridyl Substituent on Biological Activity and Molecular Interactions

The 2-pyridyl group, attached at the C3 position of the oxadiazole core, is instrumental in establishing key molecular interactions that anchor the molecule to its biological target.

The nitrogen atom within the pyridine (B92270) ring is a crucial feature for molecular recognition. As a Lewis base, the lone pair of electrons on the pyridyl nitrogen makes it a strong hydrogen bond acceptor. researchgate.netutas.edu.au This allows it to form specific, directional hydrogen bonds with hydrogen bond donors, such as the hydroxyl group of a serine or tyrosine residue, or the amide proton of an asparagine or glutamine residue in a protein's binding site. These interactions are fundamental for achieving high binding affinity and specificity. The ability of the pyridine ring to engage in these interactions can pre-organize the binding site, creating a more favorable environment for the ligand to bind. utas.edu.au

The position of the nitrogen atom within the pyridyl ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can have a dramatic effect on biological activity and selectivity. The location of the nitrogen dictates the geometry and vector of its hydrogen bonding potential, which must be precisely aligned with the complementary donor group on the target protein. Studies comparing pyridyl isomers in other compound series have consistently shown that altering the nitrogen's position leads to significant changes in binding affinity and functional activity.

For example, a study on pyridylpiperazine sigma ligands demonstrated a clear preference based on the nitrogen's location: (2-pyridyl)piperazines favored σ₂ receptors, whereas the corresponding (3-pyridyl) and (4-pyridyl) isomers favored σ₁ receptors. nih.gov This highlights that the 2-pyridyl configuration is not interchangeable with other isomers and is likely essential for the specific activity profile of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

The following table illustrates how binding affinity for sigma receptors changes based on the position of the pyridyl nitrogen in a series of phenylalkylpiperazinepyridines.

| Compound | Pyridyl Isomer | Linker | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

|---|---|---|---|---|

| 1 | 4-pyridyl | -(CH₂)₂-Ph | 13.0 ± 1.1 | 158.0 ± 2.0 |

| 2 | 4-pyridyl | -(CH₂)₃-Ph | 12.0 ± 1.0 | 110.0 ± 11.0 |

| 3 | 3-pyridyl | -(CH₂)₂-Ph | 11.0 ± 1.2 | 114.0 ± 15.0 |

| 4 | 3-pyridyl | -(CH₂)₃-Ph | 4.0 ± 0.3 | 43.0 ± 5.0 |

| 5 | 2-pyridyl | -(CH₂)₂-Ph | 10.0 ± 1.0 | 26.0 ± 2.0 |

| 6 | 2-pyridyl | -(CH₂)₃-Ph | 11.0 ± 1.0 | 8.0 ± 1.0 |

Data adapted from Chavez-Ina et al. (2014) to illustrate the influence of pyridyl nitrogen position on receptor binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and optimizing lead structures.

The 1,2,4-oxadiazole scaffold is a common feature in a wide range of biologically active molecules, prompting numerous QSAR studies to understand their mechanism of action. nih.gov Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been extensively applied to series of 1,2,4-oxadiazole derivatives. conicet.gov.arnih.gov

In a typical 3D-QSAR study, a dataset of 1,2,4-oxadiazole analogs with known biological activities is selected. nih.govmdpi.com The compounds are aligned based on a common substructure, and their steric and electrostatic fields are calculated. nih.gov These fields are then used as descriptors in a partial least squares (PLS) statistical analysis to build a model that correlates the structural features with the observed biological activity. nih.gov

The robustness and predictive power of these models are rigorously validated using statistical metrics. For instance, in a study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors, a 3D-QSAR model yielded a cross-validation value (q²) of 0.6319 and an external prediction value (pred_r²) of 0.5479, indicating good internal and external predictive ability. nih.govresearchgate.net Another study on a series of 102 oxadiazole antibacterials reported a CoMFA model with a predictive r² of 0.55. conicet.gov.arnih.gov These models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. conicet.gov.arnih.gov

Table 1: Statistical Parameters for a 3D-QSAR Model of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. nih.govresearchgate.net

| Parameter | Value | Description |

| q² (Cross-validation) | 0.6319 | Indicates the internal predictive ability of the model. |

| pred_r² (External Prediction) | 0.5479 | Measures the model's ability to predict the activity of an external test set. |

| R² | 0.9235 | Represents the coefficient of determination for the training set. |

| F-value | 179.0 | Indicates the statistical significance of the model. |

While specific QSAR models for 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole are not extensively detailed in the available literature, the established models for analogous 1,2,4-oxadiazole derivatives provide a strong foundation for predicting its activity and guiding the design of related compounds. By analyzing the contour maps generated from CoMFA and CoMSIA studies on similar scaffolds, researchers can infer the structural requirements for a desired biological effect.

For example, these models can define the favored and disfavored regions around the molecule for steric and electrostatic interactions. conicet.gov.ar This information is crucial for rationally designing analogs of 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole with potentially improved potency. The QSAR models developed for antibacterial 1,2,4-oxadiazoles have successfully guided the optimization of lead compounds, demonstrating the practical utility of this approach. conicet.gov.ar The insights gained from these general models can be extrapolated to suggest modifications to the 3-nitrophenyl and 2-pyridyl moieties of the target compound to enhance its biological profile.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

This approach has been successfully employed in the discovery of novel drugs containing the 1,2,4-oxadiazole unit. nih.gov For instance, a pharmacophore model can be generated from a set of known active 1,2,4-oxadiazole derivatives. This model then serves as a 3D query to screen large chemical databases for new compounds that match the identified pharmacophoric features. This virtual screening method has been instrumental in identifying novel kinase inhibitors and other therapeutic agents. nih.gov

For 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, a ligand-based pharmacophore model could be constructed based on its structure and the structures of other active analogs. This model would highlight the key interaction points, such as the hydrogen bonding capabilities of the pyridine nitrogen and the electrostatic properties of the nitro group. Such a model would be invaluable for designing new derivatives with optimized binding affinities and for identifying novel compounds with similar biological activities. The integration of pharmacophore modeling with other computational methods, like molecular docking, further refines the drug design process, allowing for a more accurate prediction of ligand-target interactions. nih.gov

Mechanistic Investigations of Biological Activity of 5 3 Nitrophenyl 3 2 Pyridyl 1,2,4 Oxadiazole in Vitro and Molecular Level

Evaluation of In Vitro Biological Activities

The 1,2,4-oxadiazole (B8745197) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its broad spectrum of biological activities. nih.gov This is attributed in part to the physicochemical properties of the oxadiazole ring, which can engage in non-covalent interactions with enzymes and other biomolecules. nih.gov The thermal and chemical stability of this ring also contributes to its metabolic stability in biological systems. nih.gov

While specific studies on the antiproliferative and cytotoxic activity of 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole are not extensively detailed in the available research, the broader class of 1,2,4-oxadiazole derivatives has demonstrated significant potential as anticancer agents. nih.gov The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into various molecular frameworks has been shown to enhance anticancer activity. nih.gov

Investigations into related 1,3,4-oxadiazole (B1194373) derivatives have shown that compounds bearing a pyridine (B92270) moiety can exhibit potent cytotoxic activity. For instance, certain 5-pyridyl-1,3,4-oxadiazole derivatives have been tested against the MCF-7 breast cancer cell line, with some compounds showing higher activity than the reference drug. nih.gov In studies of other 1,3,4-oxadiazole derivatives, compounds with phenyl and pyridine rings were found to be the most active in cytotoxic assays against 4T1-mammary carcinoma and CT26.WT-colon cancer cell lines. nih.gov

A study on diheterocyclic-ribose fused derivatives containing a 5-substituted-1,2,4-oxadiazole framework revealed that these compounds were active against a panel of human cancer cell lines, including those from the lung, breast, and colon. nih.gov It has been noted that the introduction of an electron-withdrawing group, such as a nitro group, into the 5-aryl-1,2,4-oxadiazole aromatic ring can increase antitumor activity, with a meta position being more favorable than a para substitution. nih.gov

To illustrate the typical data generated in such studies, the following table presents hypothetical cytotoxic activity data for a generic 1,2,4-oxadiazole derivative against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 10.5 |

| HCT116 | Colon Carcinoma | 22.8 |

| HeLa | Cervical Cancer | 18.4 |

Note: The data in this table is illustrative and does not represent experimental results for 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

Derivatives of 1,2,4-oxadiazole have emerged as promising candidates in the search for new treatments for visceral leishmaniasis, a disease caused by protozoa of the genus Leishmania. nih.gov The limitations of current therapies, such as severe toxicity and drug resistance, have spurred research into new chemical entities, with 1,2,4-oxadiazoles showing potential antiparasitic effects. nih.gov

Studies on a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles have been conducted to evaluate their effects on Leishmania infantum. nih.gov These studies have explored the structure-activity relationship, noting that substitutions on the phenyl moiety can significantly influence the compound's activity. nih.gov For example, the presence of an electron-donating group like methoxy (B1213986) was found to increase activity, while an electron-withdrawing group like nitro (NO2) decreased it in the tested series. nih.gov

While direct experimental data on the anti-leishmanial activity of 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole against Leishmania infantum is not available in the reviewed literature, the known activity of the scaffold suggests it could be a relevant area for future investigation. The following table provides an example of how anti-leishmanial activity data is typically presented.

| Compound | IC50 (µM) on L. infantum promastigotes |

| Oxadiazole Derivative A | 32.9 |

| Oxadiazole Derivative B | 220 |

| Oxadiazole Derivative C (with p-NO2) | 336 |

Note: The data in this table is illustrative and does not represent experimental results for 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

The antibacterial activity of a series of 3,5-diaryl-1,2,4-oxadiazole derivatives, including 3-(3-pyridyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, has been evaluated against a panel of standard bacteria. The screening was performed using an agar-diffusion technique, and for active compounds, the minimum inhibitory concentration (MIC) was determined.

The nitrated derivatives in this series generally demonstrated the most promising results. Specifically, 3-(3-pyridyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole was tested against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Proteus mirabilis, and Staphylococcus aureus. While it was inactive against S. aureus and P. aeruginosa at the tested concentrations, it showed inhibitory activity against the other strains.

Table 1: In Vitro Antibacterial Activity of 3-(3-Pyridyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

| Bacterium | Gram Stain | MIC (µM) |

|---|---|---|

| Escherichia coli | Negative | 120 |

| Pseudomonas aeruginosa | Negative | >200 |

| Enterococcus faecalis | Positive | 100 |

| Proteus mirabilis | Negative | 100 |

In the broader context of 1,2,4-oxadiazole derivatives, various compounds have shown significant antifungal activity against a range of plant pathogenic fungi. For instance, certain derivatives have been effective against Rhizoctonia solani, Fusarium graminearum, and Exserohilum turcicum.

The 1,2,4-oxadiazole nucleus is a constituent of compounds that have been investigated for their anti-inflammatory properties. nih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. nih.gov

While direct experimental data on the anti-inflammatory activity of 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole is not detailed in the available literature, related heterocyclic compounds have been explored as potential anti-inflammatory agents. For example, various 1,3,4-oxadiazole derivatives have been synthesized and shown to possess anti-inflammatory and analgesic effects, often through the inhibition of COX enzymes. mdpi.com

Studies on certain 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives have demonstrated potent and selective COX-2 inhibitory activity. nih.gov Some of these compounds also exhibited significant antioxidant properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The following table illustrates the kind of data obtained in such anti-inflammatory assays for representative compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Production IC50 (µM) | ROS Production IC50 (µM) |

| Oxadiazole Derivative X | 12.5 | 0.14 | 0.40 | 0.03 |

| Triazole Derivative Y | 13.5 | 0.04 | 2.60 | 3.01 |

Note: The data in this table is for illustrative purposes and does not represent experimental findings for 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as inhibitors of various enzymes, including kinases. For example, a series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were designed and synthesized as inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov

Several of these compounds demonstrated potent GSK-3β inhibition with IC50 values in the micromolar and even nanomolar range. nih.gov While no specific enzyme inhibition profile for 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole has been reported, the demonstrated activity of structurally related compounds suggests that this is a plausible area of biological activity. The following table provides an example of enzyme inhibition data for related compounds.

| Compound | Target Enzyme | IC50 (µM) |

| Derivative 5e | GSK-3β | 1.52 |

| Derivative 10b | GSK-3β | 0.19 |

Note: This data is from a study on different 1,2,4-oxadiazole derivatives and is not specific to 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

Certain derivatives of 1,2,4-oxadiazole have been investigated for their ability to modulate the activity of various receptors. For instance, a series of 1,2,4-oxadiazole derivatives were developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). researchgate.netnih.gov

These compounds were found to have EC50 values in the nanomolar range for mGlu4 receptor modulation. researchgate.netnih.gov Although specific receptor modulation studies for 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole have not been found in the reviewed literature, the activity of other 1,2,4-oxadiazoles at various receptors, including nicotinic acetylcholine (B1216132) receptors, highlights the potential of this chemical class in receptor-targeted drug discovery. researchgate.net The following table illustrates typical data from receptor modulation assays.

| Compound | Receptor Target | Activity | EC50 (nM) |

| Derivative 34 | mGlu4 | PAM | 282-656 |

| Derivative 52 | mGlu4 | PAM | 282-656 |

Note: This data is from a study on different 1,2,4-oxadiazole derivatives and is not specific to 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

Molecular Mechanisms of Action

Extensive literature reviews did not yield specific experimental data on the molecular mechanisms of action for the compound 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole. However, research on the broader class of 3,5-disubstituted 1,2,4-oxadiazole derivatives provides insights into their potential biological activities. Many compounds within this class have been investigated for their anticancer properties, which are often attributed to their ability to induce programmed cell death and interfere with cell cycle progression. nih.gov

Cellular Pathway Disruption Analysis (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no specific information available in the reviewed literature detailing the analysis of cellular pathway disruption by 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

However, studies on structurally related 3,5-diaryl-1,2,4-oxadiazoles have shown that these compounds can induce apoptosis in cancer cells. aacrjournals.org For instance, a novel series of 3,5-diaryl-oxadiazoles was identified as apoptosis-inducing agents through cell-based screening assays. aacrjournals.org Furthermore, other heterocyclic compounds containing a nitrophenyl group have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in liver cancer cell lines. researchgate.net Some pyridine-oxadiazole hybrids have also been reported to cause cell cycle arrest. nih.gov

Table 1: Effects of Structurally Related Oxadiazole Derivatives on Cellular Pathways

| Compound Class | Effect | Cell Line | Citation |

| 3,5-Diaryl-1,2,4-oxadiazoles | Apoptosis Induction | T47D breast cancer | aacrjournals.org |

| Nitrophenyl-containing isoquinolines | Apoptosis Induction, Cell Cycle Arrest (G2/M) | HEGP2 (liver cancer) | researchgate.net |

| Pyridine-oxadiazole hybrids | Cell Cycle Arrest | A549 (lung cancer) | nih.gov |

Identification of Specific Molecular Targets (e.g., p38α, BRAF, EGFR-TK)

Specific molecular targets for 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, including p38α, BRAF, or EGFR-TK, have not been identified in the reviewed scientific literature.

Research into the broader class of 3,5-diaryl-1,2,4-oxadiazoles has identified potential molecular targets. For example, one study identified tail-interacting protein 47, an insulin-like growth factor-II receptor binding protein, as a molecular target for a series of apoptosis-inducing 3,5-diaryl-oxadiazoles. aacrjournals.org Other research on pyridine-oxadiazole derivatives has suggested Cyclin-Dependent Kinase 2 (CDK2) as a potential target. nih.gov

Investigation of Protein-Ligand Binding Interactions

There are no specific studies on the protein-ligand binding interactions of 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole available in the public domain.

However, computational and experimental studies on other 1,2,4-oxadiazole derivatives provide a general understanding of their potential binding interactions. Docking studies with pyridine-oxadiazole derivatives have shown potential hydrogen bonding and π–π stacking interactions within the binding site of CDK2. nih.gov The oxadiazole ring is considered a key pharmacophore that can participate in ligand-receptor interactions. nih.gov The nature of these interactions is crucial for the biological activity of the compounds. nih.gov

Computational Chemistry and Molecular Modeling Studies of 5 3 Nitrophenyl 3 2 Pyridyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Electronic Structure and Reactivity Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic structure and reactivity of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole can be meticulously investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Such analyses focus on the distribution of electrons within the molecule and how this influences its interactions with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, the presence of the electron-withdrawing nitro (NO₂) group on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted analog. The pyridyl group, being an electron-deficient aromatic system, also influences the electronic distribution. Computational studies on similar pyridyl-substituted oxadiazole derivatives have shown that the HOMO is typically localized on the more electron-rich phenyl moiety, while the LUMO is distributed across the oxadiazole and pyridyl rings. This distribution suggests that the molecule is prone to nucleophilic attack on the oxadiazole and pyridyl portions and electrophilic attack on the nitrophenyl ring, though the nitro group's deactivating nature must be considered.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -7.2 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -3.5 | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 3.7 | A moderate gap suggesting a balance between stability and reactivity. |

Note: The values in this table are representative and based on typical DFT calculations for structurally similar molecules. Actual values would require specific calculations for 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potentials.

In 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, the MEP map would likely show a significant negative potential (red) around the oxygen and nitrogen atoms of the nitro group and the nitrogen atom of the pyridyl ring, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), rendering them susceptible to nucleophilic interactions. The oxadiazole ring itself would present a complex potential landscape, with the nitrogen atoms being electronegative centers.

Prediction of Spectroscopic Properties for Experimental Validation (Excluding Basic Identification Data)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful in predicting spectroscopic properties beyond basic identification, which can then be used to validate experimental findings. nih.govnih.gov

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Visible spectrum. nih.gov For 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, the calculations would likely predict transitions involving the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. These transitions are often of a π → π* nature, characteristic of conjugated aromatic systems. The presence of the nitrophenyl and pyridyl groups is expected to result in absorption bands in the UV region. The calculated maximum absorption wavelength (λ_max) and the corresponding oscillator strengths can be compared with experimental spectra to confirm the molecular structure and understand its electronic behavior. Studies on related pyridyl-oxadiazole compounds have shown good agreement between theoretical and experimental UV spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups and bonds within the molecule. For instance, the characteristic stretching frequencies of the C=N and N-O bonds in the oxadiazole ring, the N-O stretching of the nitro group, and the C-H vibrations of the aromatic rings can be accurately predicted.

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value Range | Significance |

| UV-Visible (TD-DFT) | λ_max | 250-350 nm | Corresponds to π → π* electronic transitions in the conjugated system. |

| Infrared (DFT) | ν(C=N) of oxadiazole | 1600-1650 cm⁻¹ | Characteristic stretching frequency of the oxadiazole ring. |

| Infrared (DFT) | ν(NO₂) symmetric stretch | 1340-1360 cm⁻¹ | Characteristic stretching frequency of the nitro group. |

| Infrared (DFT) | ν(NO₂) asymmetric stretch | 1520-1540 cm⁻¹ | Characteristic stretching frequency of the nitro group. |

Note: The values in this table are representative and based on computational studies of analogous compounds.

In Silico Screening and Virtual Library Design

In silico screening methods are instrumental in modern drug discovery for identifying potential drug candidates from large chemical libraries. For 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, these techniques can be used to explore its potential as a lead compound and to design virtual libraries of related derivatives with improved biological activity.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. If 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole were a known active compound, a pharmacophore model could be developed based on its structure. This model would include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The model could then be used to screen large databases of compounds to find molecules that match the pharmacophore and are therefore likely to have similar biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of 1,2,4-oxadiazole (B8745197) derivatives, the activity of new, unsynthesized analogs could be predicted. This would allow for the design of a virtual library of derivatives of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole with potentially enhanced potency.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov If a relevant biological target for 1,2,4-oxadiazole derivatives is known, 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole and a virtual library of its analogs can be docked into the active site of the target. nih.govnih.gov The docking scores, which estimate the binding affinity, can then be used to rank the compounds and prioritize them for synthesis and experimental testing. nih.gov Docking studies can also provide valuable insights into the key interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, which can guide further optimization of the lead compound. Several studies have successfully employed molecular docking to identify novel 1,2,4-oxadiazole derivatives as inhibitors of various enzymes. nih.govingentaconnect.com

Virtual Library Design: Based on the insights gained from molecular docking and pharmacophore modeling, a virtual library of derivatives of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole can be designed. This involves systematically modifying the parent structure by introducing different substituents on the phenyl and pyridyl rings to explore the chemical space and identify compounds with improved binding affinity and selectivity. This approach allows for the rational design of new molecules with a higher probability of being active, thereby accelerating the drug discovery process.

Future Research Directions and Broader Implications for 5 3 Nitrophenyl 3 2 Pyridyl 1,2,4 Oxadiazole Research

Exploration of Novel Biological Targets and Therapeutic Areas

The 1,2,4-oxadiazole (B8745197) scaffold is a well-established pharmacophore present in a variety of biologically active compounds. nih.govnih.gov Derivatives have shown a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov Future research on 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole should systematically explore its potential against a range of novel biological targets.

Initial screening efforts could focus on therapeutic areas where oxadiazole derivatives have already shown promise. For instance, the anticancer potential could be investigated against a panel of cancer cell lines, with a focus on identifying specific molecular targets such as protein kinases or enzymes involved in cell cycle regulation. jst.go.jp The presence of the pyridyl group, a common feature in many enzyme inhibitors, further supports this line of inquiry.

Beyond oncology, the compound's activity against infectious disease pathogens, including bacteria, fungi, and viruses, warrants investigation. nih.gov The anti-inflammatory properties could be assessed in various in vitro and in vivo models, targeting enzymes like cyclooxygenases or signaling pathways such as NF-κB. Furthermore, given the emergence of oxadiazole derivatives in neuroscience research, exploring the potential of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole in models of neurodegenerative diseases like Alzheimer's could be a fruitful avenue. nih.gov

Table 1: Potential Therapeutic Areas and Biological Targets for 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-Oxadiazole

| Therapeutic Area | Potential Biological Targets |

| Oncology | Protein Kinases (e.g., EGFR), Apoptosis-related proteins |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes, Viral proteases |

| Inflammation | Cyclooxygenases (COX-1/COX-2), Pro-inflammatory cytokines |

| Neurology | Cholinesterases, Monoamine oxidases |

Development of Advanced Synthetic Strategies

While general methods for the synthesis of 1,2,4-oxadiazoles are well-documented, future research should focus on developing advanced, efficient, and scalable synthetic strategies specifically for 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole and its analogs. nih.gov Traditional methods often involve the cyclization of an amidoxime (B1450833) with an acylating agent, which can be optimized for this specific compound. chim.it

The exploration of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. nih.gov Flow chemistry presents another modern approach that could enable continuous production and facile purification, which is particularly advantageous for library synthesis and lead optimization. The development of novel catalytic systems, such as the use of transition metal catalysts or organocatalysts, could also provide more environmentally friendly and efficient routes to the target compound.

Furthermore, the synthesis of a library of derivatives by modifying the nitrophenyl and pyridyl rings would be crucial for establishing structure-activity relationships (SAR). This would involve the development of versatile synthetic routes that tolerate a wide range of functional groups.

Table 2: Comparison of Synthetic Strategies for 1,2,4-Oxadiazole Synthesis

| Synthetic Strategy | Advantages | Potential Challenges |

| Conventional Heating | Well-established methods | Long reaction times, lower yields |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Scalability can be an issue |

| Flow Chemistry | Continuous production, precise control, enhanced safety | Higher initial equipment cost |

| Novel Catalysis | Milder reaction conditions, higher efficiency, greener chemistry | Catalyst development and optimization required |

Integration of Multi-Omics Data in Mechanistic Studies

A significant future direction for research on 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole is the integration of multi-omics data to elucidate its mechanism of action. A comprehensive understanding of how this compound interacts with biological systems at a molecular level is essential for its development as a potential therapeutic agent.

Genomics and transcriptomics can be employed to identify changes in gene expression in cells treated with the compound, providing insights into the cellular pathways it modulates. Proteomics can be used to identify the protein targets of the compound and to map out its effects on protein expression and post-translational modifications. Metabolomics can reveal the compound's impact on cellular metabolism, which is often dysregulated in diseases like cancer.

By integrating these different omics datasets, researchers can construct a holistic view of the compound's biological effects. This approach can help in identifying novel biomarkers for its activity and in predicting potential off-target effects. Computational biology and bioinformatics will play a crucial role in analyzing and interpreting these large and complex datasets.

Design of Targeted Delivery Systems (Conceptual Framework, No Clinical Data)

To enhance the therapeutic efficacy and minimize potential side effects of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole, the design of targeted delivery systems is a promising conceptual framework. These systems aim to deliver the compound specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

One conceptual approach is the encapsulation of the compound within nanoparticles, such as liposomes or polymeric nanoparticles. openmedicinalchemistryjournal.com These nanoparticles could be further functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of diseased cells (e.g., cancer cells). This would facilitate the selective uptake of the compound by the target cells.

Another strategy could involve the development of prodrugs of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole. A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body, ideally at the target site. This can be achieved by linking the compound to a moiety that is cleaved by enzymes that are overexpressed in the target tissue. It is important to emphasize that these are conceptual frameworks and would require extensive preclinical research.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted research required to fully explore the potential of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole necessitates a collaborative and interdisciplinary approach.

Medicinal Chemistry and Organic Synthesis: Chemists will be essential for developing efficient synthetic routes, creating libraries of analogs for SAR studies, and designing prodrugs.

Pharmacology and Cell Biology: Biologists and pharmacologists will be needed to conduct in vitro and in vivo studies to evaluate the compound's efficacy, determine its mechanism of action, and identify its biological targets.

Computational Chemistry and Bioinformatics: Computational scientists can perform molecular docking studies to predict potential targets, analyze multi-omics data, and build predictive models for the compound's activity. nih.gov

Pharmaceutical Sciences and Bioengineering: Experts in these fields can contribute to the design and development of novel drug delivery systems to improve the compound's pharmacokinetic and pharmacodynamic properties.

By fostering collaborations between these diverse disciplines, the scientific community can accelerate the translation of basic research on 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole into potential therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or their equivalents. For example, 1,2,4-oxadiazoles can be synthesized by reacting hydroxylamine derivatives with nitriles or activated carbonyl groups under thermal or catalytic conditions. Microreactor-based continuous flow synthesis has also been reported for analogous oxadiazole derivatives, improving reaction efficiency and scalability . Key intermediates like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles (e.g., from –14) are often functionalized further to introduce substituents like pyridyl or nitrophenyl groups.

Q. How is the purity and structural integrity of 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole verified experimentally?

Characterization relies on multimodal analytical techniques:

- Spectroscopy : and NMR confirm substituent positions and connectivity. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric agreement with the theoretical formula .

- Thermal analysis : Differential scanning calorimetry (DSC) assesses thermal stability and decomposition profiles .

Q. What preliminary biological screening strategies are used to evaluate this compound?

Initial pharmacological profiling includes:

- In vitro cytotoxicity assays (e.g., MTT or apoptosis induction in cancer cell lines like T47D or MX-1 tumors) .

- Enzyme inhibition studies : IC determination via fluorometric or colorimetric assays (e.g., caspase activation or kinase inhibition) .

- Binding affinity measurements : Surface plasmon resonance (SPR) or fluorescence polarization to identify molecular targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole?

SAR strategies involve systematic substitution of the nitrophenyl and pyridyl moieties:

- Pyridyl modifications : Replacing the 2-pyridyl group with 3- or 4-pyridyl isomers or introducing electron-withdrawing groups (e.g., Cl, CF) to modulate electronic effects .

- Nitrophenyl variations : Testing meta- vs. para-nitro configurations or replacing nitro with cyano/trifluoromethyl groups to alter steric and electronic properties .

- Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical interactions with targets like TIP47, an IGF II receptor-binding protein implicated in apoptosis .

Q. What computational tools are suitable for predicting the energetic or electronic properties of this compound?

- Density Functional Theory (DFT) : Gaussian 03/09 calculates detonation velocity () and pressure () for energetic materials, leveraging enthalpy of formation and crystal density .

- Wavefunction analysis : Multiwfn evaluates electron localization function (ELF), electrostatic potential (ESP), and bond order to rationalize reactivity and stability .

- Molecular dynamics (MD) : Simulates ligand-protein binding kinetics (e.g., with GROMACS) to refine mechanistic hypotheses .

Q. How can crystallographic data resolve contradictions in reported structural or activity data?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry, hydrogen bonding, and packing motifs. For example, conflicting NMR assignments of regioisomers can be resolved via crystallographic validation . Discrepancies in bioactivity may arise from polymorphic forms, which SC-XRD can differentiate .

Q. What experimental approaches validate the proposed mechanism of action for this compound in cancer cells?

- Photoaffinity labeling : A photolabile analog of the compound covalently binds to its target (e.g., TIP47), followed by pull-down assays and mass spectrometry for identification .

- Gene knockout/knockdown : CRISPR-Cas9 silencing of suspected targets (e.g., TIP47) tests if activity is abolished in cellular assays .

- Flow cytometry : Quantifies cell cycle arrest (e.g., G/S phase) and apoptosis markers (Annexin V/PI) to confirm mechanistic pathways .

Q. How do synergistic effects of 1,2,4-oxadiazole and pyridyl/nitrophenyl groups enhance material or pharmacological properties?

- Energetic materials : The oxadiazole ring contributes high density and thermal stability, while nitro groups enhance oxygen balance and detonation performance .

- Anticancer activity : The pyridyl group improves solubility and hydrogen-bonding interactions with targets, while the nitro group stabilizes charge-transfer complexes in DNA intercalation .

Q. What advanced analytical techniques characterize electron density distribution in this compound?

Q. How can researchers address discrepancies in reported biological activity across different cell lines?

Contradictions may arise from cell-specific expression of targets or metabolic differences. Solutions include:

- Dose-response profiling : Validate activity across multiple cell lines (e.g., breast vs. colorectal cancer) under standardized conditions .

- Metabolic stability assays : Test compound degradation in cell lysates using LC-MS to rule out false negatives .

- Orthogonal assays : Confirm target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.